molecular formula C7H7Cl2F2N B6221587 4-chloro-2-(difluoromethyl)aniline hydrochloride CAS No. 2758002-97-8

4-chloro-2-(difluoromethyl)aniline hydrochloride

Cat. No.: B6221587
CAS No.: 2758002-97-8
M. Wt: 214
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Description

4-chloro-2-(difluoromethyl)aniline hydrochloride is an organic compound with the molecular formula C7H7Cl2F2N. It is a derivative of aniline, where the hydrogen atoms in the aniline ring are substituted with chlorine and difluoromethyl groups. This compound is commonly used in the preparation of agricultural fungicides and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The final step involves the deprotection of the aniline group to yield the desired product.

Industrial Production Methods

Industrial production of 4-chloro-2-(difluoromethyl)aniline hydrochloride involves large-scale chemical reactions under controlled conditions. The process includes the use of specific reagents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(difluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or difluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in various substituted aniline derivatives .

Scientific Research Applications

4-chloro-2-(difluoromethyl)aniline hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agricultural fungicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-(difluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. In the case of its use as a fungicide, the compound inhibits the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death.

Comparison with Similar Compounds

4-chloro-2-(difluoromethyl)aniline hydrochloride can be compared with other similar compounds, such as:

    4-chloro-2-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-(difluoromethyl)aniline: Lacks the chlorine substitution on the aromatic ring.

    4-chloroaniline: Contains only the chlorine substitution without the difluoromethyl group

These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.

Properties

CAS No.

2758002-97-8

Molecular Formula

C7H7Cl2F2N

Molecular Weight

214

Purity

95

Origin of Product

United States

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